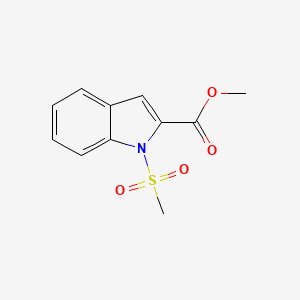

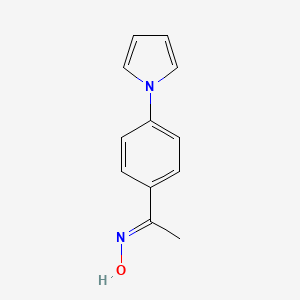

methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

While specific synthesis methods for “methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate” are not available, similar compounds, such as methylsulfonyl indole-benzimidazoles, have been synthesized through condensation reactions .Aplicaciones Científicas De Investigación

Antiviral and Antiretroviral Activity

Indolylarylsulfones, including compounds structurally related to "methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate," have been extensively studied for their potent activity against human immunodeficiency virus type 1 (HIV-1). These compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) with a promising profile for treating AIDS and related infections. The structure-activity relationship (SAR) studies highlight modifications to the indole ring and sulfone moiety to enhance antiviral efficacy (Famiglini & Silvestri, 2018).

Indole Synthesis and Chemical Diversity

The synthesis of indoles, including potential pathways to derivatives such as "methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate," plays a critical role in medicinal chemistry. Indole alkaloids range from lysergic acid to vincristine, inspiring new methods for indole synthesis. These methods are key to developing new pharmaceuticals and exploring the biological activities of indole derivatives (Taber & Tirunahari, 2011).

Biopolymer Modification and Applications

The chemical modification of biopolymers, such as xylan derivatives, demonstrates the utility of sulfone compounds in creating new materials with specific properties. This area of research includes the development of biopolymer ethers and esters with applications in drug delivery and materials science. The functional groups and substitution patterns introduced via sulfonation and related reactions influence the physicochemical properties of these materials (Petzold-Welcke et al., 2014).

Environmental and Health Implications

Research into the environmental persistence and bioaccumulation of polyfluoroalkyl chemicals, which share the sulfone moiety with "methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate," raises important considerations for environmental health. These studies highlight the need for understanding the environmental fate, potential toxicities, and remediation strategies for sulfone-containing compounds (Liu & Avendaño, 2013).

Propiedades

IUPAC Name |

methyl 1-methylsulfonylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-16-11(13)10-7-8-5-3-4-6-9(8)12(10)17(2,14)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNNDKLMQHRVCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)

![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)

![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)